8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique spiro structure, which includes a triazolopyridazine moiety fused with a spirocyclic framework. The presence of the triazole and pyridazine rings imparts significant biological activity, making it a compound of interest in various scientific research fields.
Properties
IUPAC Name |
8-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-10-8-11(12-15-14-9-18(12)16-10)17-4-2-13(3-5-17)19-6-7-20-13/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUIIDOYQJGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the spirocyclic moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and spiro formation. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridazine rings, using reagents like halides or amines.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts to form the spirocyclic structure.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazolopyridazines and spirocyclic derivatives.
Scientific Research Applications
8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly as an anticancer or antimicrobial agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The spirocyclic structure may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane include other triazolopyridazine derivatives and spirocyclic compounds. These compounds share structural features such as the triazole and pyridazine rings but may differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of the triazolopyridazine core with a spirocyclic framework, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
These compounds may exhibit similar reactivity and biological activity but differ in their specific applications and effectiveness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
